![molecular formula C17H14N6O2S B2404805 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-07-0](/img/structure/B2404805.png)

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

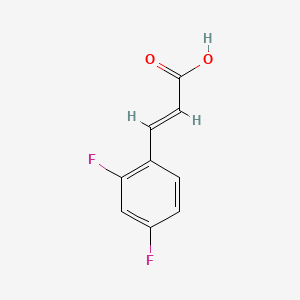

The compound “5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,3,4-thiadiazole ring, a pyrazolo[4,3-c]pyridine ring, and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a 5-methyl-1,3,4-thiadiazole derivative with other reagents. For example, a mixture of alkyl halide and 5-methyl-1,3,4-thiadiazole-2-amine were added to a flask containing K2CO3 and EtOH/H2O .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring is a five-membered ring containing three nitrogen atoms and one sulfur atom. The pyrazolo[4,3-c]pyridine ring is a fused ring system containing four nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the conditions and the reagents used. The presence of multiple functional groups provides numerous sites for potential reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For a similar compound, 5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide, the molecular formula is C14H12N4O2S, the average mass is 300.336 Da, and the monoisotopic mass is 300.068085 Da .Applications De Recherche Scientifique

- Given the global health challenge posed by tuberculosis, there’s ongoing research to discover effective antitubercular drugs. The compound’s scaffold could serve as a starting point for designing new phenothiazine-thiadiazole hybrids with potent antitubercular activity .

- The compound’s derivatives have been investigated for their dyeing performance on nylon fabric. Researchers have synthesized acid dyes by coupling the compound with various naphthalene acid couplers. These dyes exhibit unique color properties and may find applications in textiles and other materials .

- Researchers have used 2-amino-5-methyl-1,3,4-thiadiazole as a reagent in the synthesis of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones. Some of these derivatives displayed good cytotoxic activities, making them potential candidates for cancer therapy .

- The compound’s 1,3,4-thiadiazole derivatives have been evaluated for their antimicrobial activity. These studies involve designing and synthesizing new derivatives and assessing their effectiveness against bacteria, fungi, and other microorganisms .

- The compound’s heterocyclic nature makes it interesting for synthetic chemists. Researchers have explored its cyclization reactions with hydrazides and other reagents to create diverse derivatives with varying properties .

Antitubercular Agents

Dye Chemistry

Cytotoxic Activity

Biological Evaluation

Heterocyclic Chemistry

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact with biological targets through various mechanisms depending on the specific derivative and its functional groups .

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The 1,3,4-thiadiazole moiety is known for its low toxicity and great in vivo stability , which could suggest favorable pharmacokinetic properties.

Result of Action

1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S/c1-10-19-20-17(26-10)18-15(24)12-8-22(2)9-13-14(12)21-23(16(13)25)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,18,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLSOZQVBGGWMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)

![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)

![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)

![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404744.png)